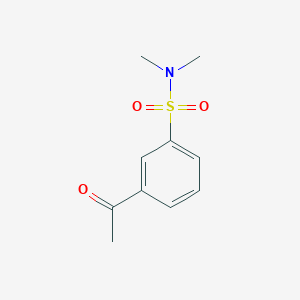![molecular formula C16H12ClNO3 B2577821 N-([2,3'-ビフラン]-5-イルメチル)-2-クロロベンザミド CAS No. 2034487-78-8](/img/structure/B2577821.png)
N-([2,3'-ビフラン]-5-イルメチル)-2-クロロベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bifuran moiety linked to a chlorobenzamide group, which contributes to its distinctive chemical properties and reactivity.
科学的研究の応用
N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the development of new materials and polymers.
作用機序
Target of Action
The target of a compound is typically a protein or enzyme in the body that the compound interacts with. This interaction can lead to a change in the function of the target, which can result in a therapeutic effect. Identifying the target of a compound involves biochemical assays, genetic manipulations, and computational modeling .
Mode of Action
This refers to how the compound interacts with its target and the biochemical and molecular mechanisms that lead to the observed effects. This can involve binding to a specific site on the target protein, altering its shape or function, or interfering with its ability to interact with other molecules .
Biochemical Pathways
These are the series of chemical reactions that occur within a cell, in which the product of one reaction serves as the substrate for the next. Compounds can affect these pathways by targeting specific enzymes or proteins involved in the reactions .
Pharmacokinetics
This involves the study of how the body absorbs, distributes, metabolizes, and excretes the compound. Factors such as the route of administration, the rate of absorption, the distribution of the compound in the body, the metabolism of the compound into active or inactive forms, and the rate of excretion all influence the compound’s bioavailability .
Result of Action
This refers to the observable effects of the compound’s action on the cellular or physiological level. This can include changes in cell behavior, alterations in signal transduction pathways, or changes in the symptoms of a disease or condition .
Action Environment
This refers to how various factors in the body or in the environment can influence the action of the compound. Factors such as pH, temperature, the presence of other molecules, and the specific characteristics of the target cells or tissues can all influence the efficacy and stability of the compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with [2,3’-bifuran]-5-ylmethylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, leading to higher purity of the final product.
化学反応の分析
Types of Reactions: N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanic acids.
Reduction: The chlorobenzamide group can be reduced to form amines.
Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Furanic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
類似化合物との比較
- N-([2,3’-bifuran]-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-([2,3’-bifuran]-5-ylmethyl)-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
Comparison: N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzamide is unique due to the presence of both bifuran and chlorobenzamide groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the chlorobenzamide group can undergo specific substitution reactions that are not possible with other functional groups. Additionally, the bifuran moiety provides a unique scaffold for biological interactions, making this compound a valuable tool in research.
特性
IUPAC Name |
2-chloro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-14-4-2-1-3-13(14)16(19)18-9-12-5-6-15(21-12)11-7-8-20-10-11/h1-8,10H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMOQRDMPACZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577744.png)


![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577749.png)

![4-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2577755.png)
![ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate](/img/structure/B2577756.png)
![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2577759.png)
![N-(4-methylbenzyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2577760.png)

